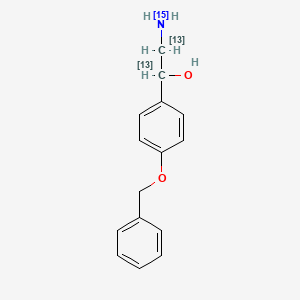
2-Amino-1-(4'-benzyloxyphenyl)ethanol-13C2,15N
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-1-(4’-benzyloxyphenyl)ethanol-13C2,15N is a labeled analogue of 2-Amino-1-(4’-benzyloxyphenyl)ethanol, which is an intermediate in the preparation of Synephrine . This compound is used primarily in proteomics research and is characterized by its molecular formula C13(13C)2H17(15N)O2 and a molecular weight of 246.28 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(4’-benzyloxyphenyl)ethanol-13C2,15N involves the incorporation of stable isotopes 13C and 15N into the molecular structure. The specific synthetic routes and reaction conditions are proprietary and typically involve multi-step organic synthesis techniques .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, as it is primarily used for research purposes. The production involves strict process parameter control to ensure product quality and may include custom synthesis for special structural needs .
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-1-(4’-benzyloxyphenyl)ethanol-13C2,15N can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The amino group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like methanol or tetrahydrofuran .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
2-Amino-1-(4’-benzyloxyphenyl)ethanol-13C2,15N has several scientific research applications, including:
Chemistry: Used as a chemical reference for identification, qualitative, and quantitative analysis.
Biology: Employed in metabolic research to study pathways in vivo using stable isotope labeling.
Medicine: Utilized in clinical diagnostics for imaging, diagnosis, and newborn screening.
Wirkmechanismus
The mechanism of action of 2-Amino-1-(4’-benzyloxyphenyl)ethanol-13C2,15N involves its interaction with molecular targets and pathways specific to its labeled isotopes. The stable isotopes 13C and 15N allow researchers to trace metabolic pathways and study the compound’s effects in various biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-1-(4’-benzyloxyphenyl)ethanol: The unlabeled analogue used as an intermediate in Synephrine preparation.
Ethanolamine: A naturally occurring compound with similar functional groups but different applications.
Uniqueness
2-Amino-1-(4’-benzyloxyphenyl)ethanol-13C2,15N is unique due to its stable isotope labeling, which provides distinct advantages in research applications, such as enhanced tracing and analysis capabilities .
Eigenschaften
Molekularformel |
C15H17NO2 |
|---|---|
Molekulargewicht |
246.28 g/mol |
IUPAC-Name |
2-(15N)azanyl-1-(4-phenylmethoxyphenyl)(1,2-13C2)ethanol |
InChI |
InChI=1S/C15H17NO2/c16-10-15(17)13-6-8-14(9-7-13)18-11-12-4-2-1-3-5-12/h1-9,15,17H,10-11,16H2/i10+1,15+1,16+1 |
InChI-Schlüssel |
YZOUUVUNKGUDSK-BEOILPPGSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)[13CH]([13CH2][15NH2])O |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(CN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


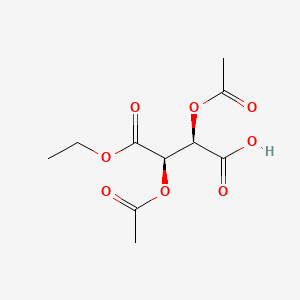
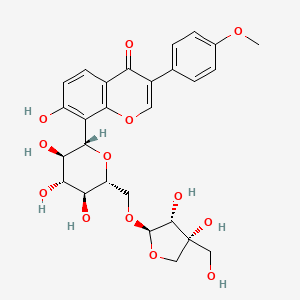
![3-[2-(3-Bromophenyl)ethyl]-N-(1,1-dimethylethyl)-2-pyridinecarboxamide](/img/structure/B13443224.png)
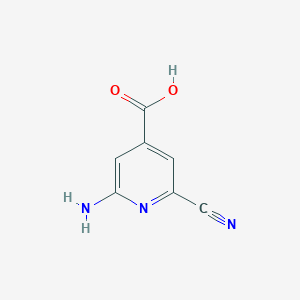
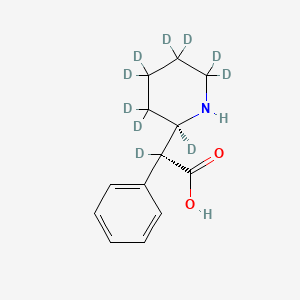
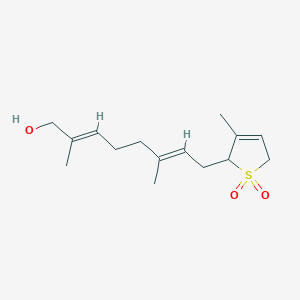

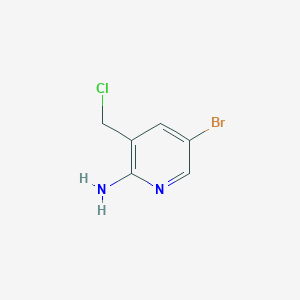
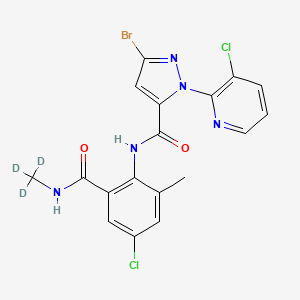
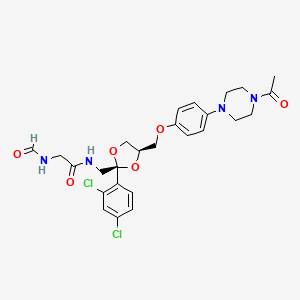
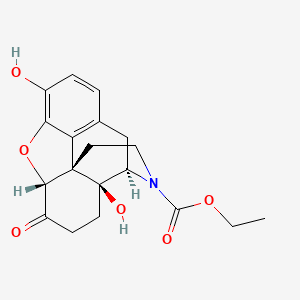

![bis(acetyloxymethyl) 2-[3-oxo-1-phenyl-3-[4-(trifluoromethyl)phenyl]propyl]propanedioate](/img/structure/B13443279.png)

